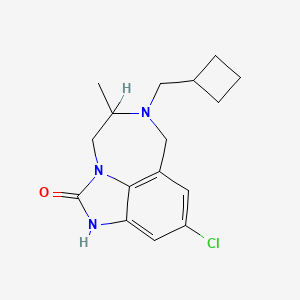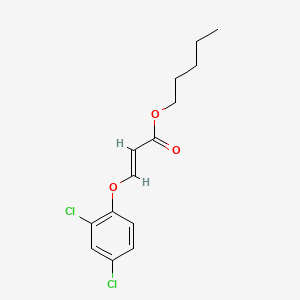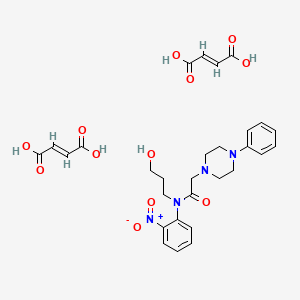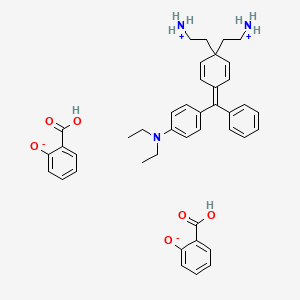
Tetradecyl 4-octyl-7-oxo-4-((2-oxo-2-(tetradecyloxy)ethyl)thio)-8-oxa-3,5-dithia-4-stannadocosanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetradecyl 4-octyl-7-oxo-4-((2-oxo-2-(tetradecyloxy)ethyl)thio)-8-oxa-3,5-dithia-4-stannadocosanoate is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. This particular compound is characterized by its unique structure, which includes multiple functional groups such as oxo, thio, and oxa groups, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecyl 4-octyl-7-oxo-4-((2-oxo-2-(tetradecyloxy)ethyl)thio)-8-oxa-3,5-dithia-4-stannadocosanoate involves multiple steps, including the formation of intermediate compounds. The general synthetic route includes the following steps:
Formation of the Intermediate Compounds: The initial step involves the synthesis of intermediate compounds that contain the oxo, thio, and oxa groups. These intermediates are typically prepared through reactions involving thiols, oxo compounds, and alkyl halides.
Coupling Reaction: The intermediate compounds are then coupled with tetradecyl and octyl groups through a series of reactions, including esterification and thioether formation.
Final Assembly: The final step involves the assembly of the complete molecule through a series of condensation and coupling reactions under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: Large-scale batch reactors are used to carry out the multi-step synthesis, with careful monitoring of reaction conditions.
Continuous Flow Systems: Continuous flow systems are employed to streamline the synthesis process, allowing for efficient production and reduced reaction times.
化学反应分析
Types of Reactions
Tetradecyl 4-octyl-7-oxo-4-((2-oxo-2-(tetradecyloxy)ethyl)thio)-8-oxa-3,5-dithia-4-stannadocosanoate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thio and oxo groups, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can occur at the oxo groups, converting them into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used for reduction reactions.
Substitution Reagents: Halides, alkyl halides, and other nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.
科学研究应用
Tetradecyl 4-octyl-7-oxo-4-((2-oxo-2-(tetradecyloxy)ethyl)thio)-8-oxa-3,5-dithia-4-stannadocosanoate has a wide range of scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a catalyst in various reactions.
Biology: In biological research, the compound is studied for its potential as an antimicrobial agent and its interactions with biological molecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: In industrial applications, the compound is used as a stabilizer in plastics, a catalyst in polymerization reactions, and as an additive in lubricants and coatings.
作用机制
The mechanism of action of Tetradecyl 4-octyl-7-oxo-4-((2-oxo-2-(tetradecyloxy)ethyl)thio)-8-oxa-3,5-dithia-4-stannadocosanoate involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins, potentially inhibiting their activity or altering their function.
Pathways Involved: The compound may affect various biochemical pathways, including oxidative stress pathways, by modulating the activity of enzymes involved in oxidation and reduction reactions.
相似化合物的比较
Similar Compounds
Tetradecylmercaptoacetate (TDMA): Similar in structure, TDMA is known for its use as a stabilizer in plastics and as an additive in lubricants.
Monooctyltin Dichloride (MOTC): Another related compound, MOTC, is used in industrial applications and has similar toxicological properties.
Uniqueness
Tetradecyl 4-octyl-7-oxo-4-((2-oxo-2-(tetradecyloxy)ethyl)thio)-8-oxa-3,5-dithia-4-stannadocosanoate is unique due to its complex structure, which includes multiple functional groups that allow for diverse chemical reactions and applications. Its versatility and potential for various scientific research applications make it a valuable compound in multiple fields.
属性
CAS 编号 |
74162-83-7 |
|---|---|
分子式 |
C56H110O6S3Sn |
分子量 |
1094.4 g/mol |
IUPAC 名称 |
tetradecyl 2-[octyl-bis[(2-oxo-2-tetradecoxyethyl)sulfanyl]stannyl]sulfanylacetate |
InChI |
InChI=1S/3C16H32O2S.C8H17.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-16(17)15-19;1-3-5-7-8-6-4-2;/h3*19H,2-15H2,1H3;1,3-8H2,2H3;/q;;;;+3/p-3 |
InChI 键 |
RMIMQTAMIKTZCC-UHFFFAOYSA-K |
规范 SMILES |
CCCCCCCCCCCCCCOC(=O)CS[Sn](CCCCCCCC)(SCC(=O)OCCCCCCCCCCCCCC)SCC(=O)OCCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


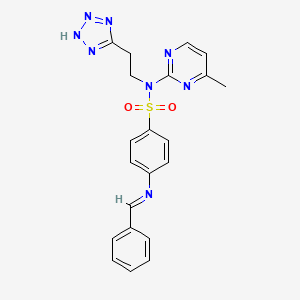

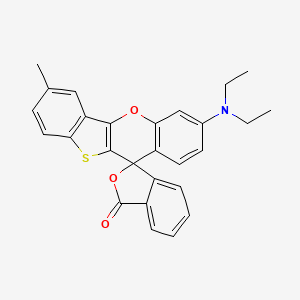

![2-[Bis(2-hydroxyethyl)amino]ethanol;2,3-dihydroxypropyl dihydrogen phosphate](/img/structure/B15183572.png)
